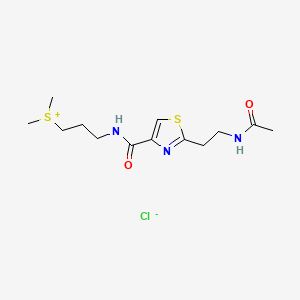![molecular formula C18H20N2O B14436887 (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one CAS No. 74095-37-7](/img/structure/B14436887.png)
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one is an organic compound that belongs to the class of imines It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an imino group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and acetophenone. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the imine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino group and imine moiety play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one: Similar structure but with dimethylamino group instead of diethylamino.
(2E)-2-{[4-(Methoxy)phenyl]imino}-1-phenylethan-1-one: Similar structure but with methoxy group instead of diethylamino.
(2E)-2-{[4-(Ethoxy)phenyl]imino}-1-phenylethan-1-one: Similar structure but with ethoxy group instead of diethylamino.
Uniqueness
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
74095-37-7 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]imino-1-phenylethanone |
InChI |
InChI=1S/C18H20N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-18(21)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
QUHGRTFACLBGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


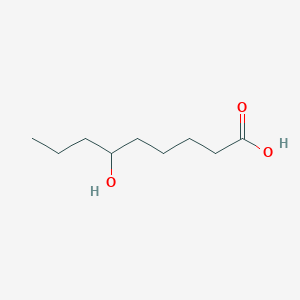
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
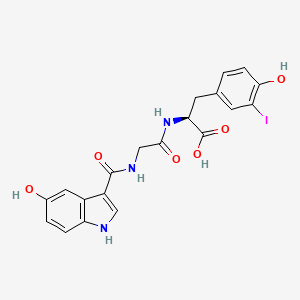
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
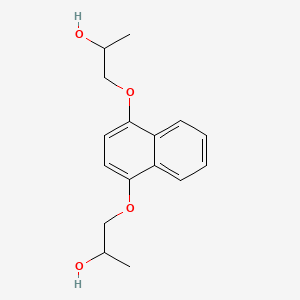
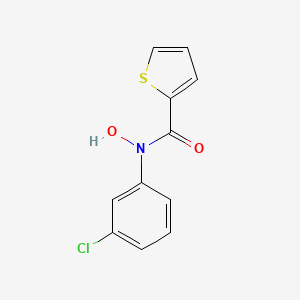
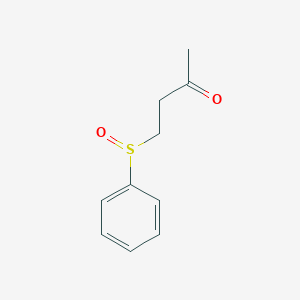
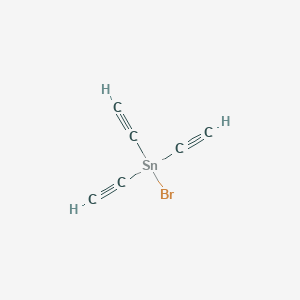


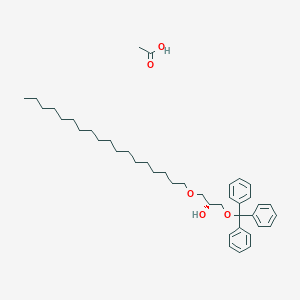
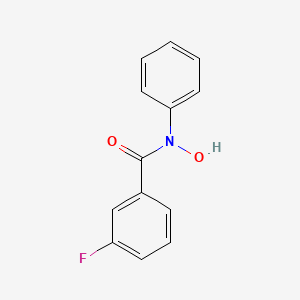
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
